molecular formula C10H10O4 B1317115 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole CAS No. 38417-65-1

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

Cat. No. B1317115
CAS RN: 38417-65-1
M. Wt: 194.18 g/mol
InChI Key: YETPZTCSSANWOG-UHFFFAOYSA-N
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Description

The compound “5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole” is an organic compound that contains an oxirane (epoxide) group and a benzodioxole group. The presence of these functional groups could potentially impart interesting chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would contain an oxirane (a three-membered ring containing an oxygen atom) attached to a benzodioxole (a structure containing a benzene ring fused to a dioxole ring). The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxirane and benzodioxole groups. Oxiranes are known to be reactive due to the strain in the three-membered ring, and can undergo reactions such as ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure and the presence of other functional groups. For example, the presence of an oxirane group could potentially make the compound more reactive .

Scientific Research Applications

Oxaliplatin Clinical Activity

Oxaliplatin, a platinum-based anticancer agent, shows significant preclinical and clinical activity against a variety of tumor types. It works synergistically with 5-fluorouracil (5-FU) in colorectal cancer (CRC), demonstrating efficacy in both 5-FU-resistant disease and as a first-line treatment. Its unique mechanism of action and safety profile make it a vital component of combination therapies in CRC and other cancers (Misset et al., 2000).

Microwave-Assisted Synthesis of Benzoxazoles

Benzoxazole derivatives, important for their pharmacological activities, have been synthesized using microwave-assisted techniques to enhance diversity and speed in chemical research. This method is effective for producing benzoxazoles, which exhibit broad pharmacological properties (Özil & Menteşe, 2020).

1,2-Oxazines and Related Compounds

1,2-Oxazines and benzoxazines, synthesized by the dehydration of specific hydroxy oxazines, serve as intermediates in various chemical reactions, demonstrating their importance in medicinal chemistry and drug design (Sainsbury, 1991).

Anticancer Agents Development

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as antineoplastic agents highlights the potential of specific chemical scaffolds in cancer therapy. These compounds exhibit cytotoxic properties superior to some contemporary cancer drugs, with promising features like tumor-selective toxicity (Hossain et al., 2020).

5-Lipoxygenase Inhibitors

5-Lipoxygenase (5-LO) inhibitors have therapeutic implications in diseases like asthma, allergic rhinitis, cardiovascular diseases, and certain cancers. Recent patents disclose potential drug-like molecules for treating these conditions, highlighting ongoing development in targeting the arachidonic acid cascade (Hofmann & Steinhilber, 2013).

Future Directions

Future research on this compound could potentially involve exploring its synthesis, reactivity, and potential applications. This could include studying its reactivity towards various nucleophiles, investigating potential uses in organic synthesis or materials science, and exploring any biological activity it may have .

properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-9-10(14-6-13-9)3-7(1)11-4-8-5-12-8/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETPZTCSSANWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516729
Record name 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

CAS RN

38417-65-1
Record name 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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